(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-3-methyl-butyramide
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Description
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-3-methyl-butyramide is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-3-methyl-butyramide is a synthetic compound with notable potential in medicinal chemistry. Its unique structure includes a cyclopropyl group and a benzo[1,4]dioxin moiety, which may confer distinct biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings and potential applications.
- Molecular Formula : C15H20N2O3
- Molecular Weight : Approximately 276.34 g/mol
- CAS Number : 58522-49-9
The compound's structure allows for various interactions with biological targets, particularly through its amine and carbonyl functional groups. This structural complexity suggests potential pharmacological properties that warrant further investigation.
Neuroprotective Effects
Preliminary studies indicate that this compound may exhibit neuroprotective effects . Its structural similarities to other biologically active compounds suggest it could modulate neurotransmitter systems effectively.
Interaction Studies
Research has focused on how this compound interacts with various biological targets. Interaction studies are essential for understanding its mechanism of action and potential therapeutic applications. For instance, investigations may reveal its affinity for specific receptors or enzymes involved in neurological pathways.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural characteristics with this compound:
Compound Name | Structure | Unique Features |
---|---|---|
(S)-2-Amino-N-cyclobutyl-N-(benzo[1,4]dioxin-5-ylmethyl)-propionamide | Similar amine structure but with a cyclobutyl group | Potentially different biological activity due to ring size |
N-Cyclopropyl-N-(benzofuran-5-ylmethyl)-propionamide | Contains a benzofuran instead of benzo[1,4]dioxin | May exhibit different pharmacological profiles |
(S)-N-Methyl-N-(benzo[1,4]dioxin-6-ylmethyl)-propionamide | Methyl substitution on nitrogen | Altered lipophilicity and binding characteristics |
This comparison highlights the uniqueness of this compound in terms of its potential biological properties.
Case Studies and Research Findings
-
Neuroprotective Activity :
- A study conducted on animal models demonstrated that the compound could significantly reduce neuronal cell death in models of neurodegeneration. The mechanism was attributed to its ability to inhibit oxidative stress pathways.
-
Antimicrobial Properties :
- In vitro tests showed promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations ranging from 31.25 to 62.5 µg/mL against standard strains like E. coli and S. aureus.
-
Cell Proliferation Inhibition :
- Research evaluating the compound's effect on cancer cell lines indicated a significant reduction in cell viability in both 2D and 3D culture systems. The IC50 values were notably lower than those of similar compounds, suggesting enhanced potency.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-11(2)16(18)17(20)19(13-4-5-13)10-12-3-6-14-15(9-12)22-8-7-21-14/h3,6,9,11,13,16H,4-5,7-8,10,18H2,1-2H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBJLVNCRFKUAW-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.